molecular formula C18H20N4 B3565341 1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-PHENYLPIPERAZINE

1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-PHENYLPIPERAZINE

Cat. No.: B3565341
M. Wt: 292.4 g/mol
InChI Key: FRVVXCSEQZXJEC-UHFFFAOYSA-N
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Description

1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities. The structure of this compound includes an imidazo[1,2-a]pyridine moiety linked to a phenylpiperazine group, making it a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-PHENYLPIPERAZINE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of 2-aminopyridines and acetophenones under copper(I)-catalyzed aerobic oxidative conditions . Another approach involves the coupling of 2-aminopyridine with phenylacetophenones or phenylacetones in the presence of CBrCl3, which acts as a bromination shuttle .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free synthesis have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Transition metal catalysts or metal-free conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Mechanism of Action

The mechanism of action of 1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it has been shown to inhibit Rab11A prenylation, which is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-PHENYLPIPERAZINE is unique due to its specific combination of the imidazo[1,2-a]pyridine and phenylpiperazine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-2-6-17(7-3-1)21-12-10-20(11-13-21)14-16-15-22-9-5-4-8-18(22)19-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVVXCSEQZXJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN3C=CC=CC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808071
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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